2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid
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Overview
Description
2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid is a complex organic compound featuring a thienothiophene core, which is a fused ring system consisting of two thiophene ringsThe thienothiophene moiety is known for its stability and electron-rich properties, making it a valuable scaffold in the design of biologically active molecules and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of Thieno[3,2-b]thiophene Core: This can be achieved through the cyclization of appropriate thiophene derivatives under acidic or basic conditions.
Introduction of the Carbonyl Group: The thienothiophene core is then functionalized with a carbonyl group via acylation reactions using reagents such as acyl chlorides or anhydrides.
Amidation: The carbonyl-functionalized thienothiophene is reacted with an amine to form the corresponding amide.
Oxan-4-yl Group Introduction: The oxan-4-yl group is introduced through nucleophilic substitution reactions.
Acetic Acid Functionalization: Finally, the acetic acid moiety is attached via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thienothiophene core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The thienothiophene core can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. In materials science, the compound’s electronic properties are leveraged to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene-2-carboxylic acid: Shares the thienothiophene core but lacks the oxan-4-yl and acetic acid functionalities.
Thieno[3,4-b]thiophene derivatives: Similar in structure but differ in the position of the sulfur atoms, leading to different electronic properties and applications.
Uniqueness
2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the oxan-4-yl and acetic acid groups enhances its solubility and reactivity, making it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
2-[4-(thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-12(17)8-14(2-4-19-5-3-14)15-13(18)11-7-10-9(21-11)1-6-20-10/h1,6-7H,2-5,8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJNVQISBRODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)NC(=O)C2=CC3=C(S2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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